Benzene, 2-(2,2-dimethoxyethoxy)-1,3-dimethyl-
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Overview
Description
Benzene, 2-(2,2-dimethoxyethoxy)-1,3-dimethyl- is a bioactive chemical.
Scientific Research Applications
Ionic Liquid-Benzene Mixtures :
- Neutron diffraction studies of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene have been conducted. These studies reveal that the presence of benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).
Gauche/Trans Equilibria in Different Media :
- Research on the gauche/trans conformational equilibria of 2,2'-bi-1,3-dioxanyl and its derivatives in solvents like carbon tetrachloride and benzene has been carried out. These studies assist in understanding the structural features and behavior of such molecules in different solvents (Chen et al., 2003).
Conformational Properties of Heterocycles :
- Conformational and dynamic properties of 1,3-dioxacycloheptene and its derivatives have been explored through nuclear magnetic resonance methods. This research aids in understanding torsional interactions and molecular dynamics in such compounds (St-Amour & St-Jacques, 1981).
Photochemical Cycloaddition Studies :
- Investigations into the photochemical cycloaddition of benzene to 1,3-dioxole and its derivatives have been conducted. These studies are significant in understanding the chemistry and photochemistry of new products formed during such reactions (Mattay et al., 1979).
Metalation of 1,3-Di(2-pyridyl)benzene :
- Research on the metalation of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II) has been carried out, showing differences in their behavior and providing insights into the formation of coordination complexes (Cárdenas et al., 1999).
Inhibition of Steel Corrosion :
- Studies on the inhibition properties of certain compounds, such as spirocyclopropane derivatives, for mild steel corrosion in acidic solutions have been conducted. This research is crucial for developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Properties
CAS No. |
72138-91-1 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-9-6-5-7-10(2)12(9)15-8-11(13-3)14-4/h5-7,11H,8H2,1-4H3 |
InChI Key |
FYQURTMVHVDCSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(OC)OC |
Appearance |
Solid powder |
72138-91-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzene, 2-(2,2-dimethoxyethoxy)-1,3-dimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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